2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640882-56-8
VCID: VC11820227
InChI: InChI=1S/C16H26N6O2/c1-2-17-16-18-4-3-14(19-16)21-7-5-20(6-8-21)13-15(23)22-9-11-24-12-10-22/h3-4H,2,5-13H2,1H3,(H,17,18,19)
SMILES: CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3
Molecular Formula: C16H26N6O2
Molecular Weight: 334.42 g/mol

2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

CAS No.: 2640882-56-8

Cat. No.: VC11820227

Molecular Formula: C16H26N6O2

Molecular Weight: 334.42 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one - 2640882-56-8

Specification

CAS No. 2640882-56-8
Molecular Formula C16H26N6O2
Molecular Weight 334.42 g/mol
IUPAC Name 2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C16H26N6O2/c1-2-17-16-18-4-3-14(19-16)21-7-5-20(6-8-21)13-15(23)22-9-11-24-12-10-22/h3-4H,2,5-13H2,1H3,(H,17,18,19)
Standard InChI Key YUUHBQTZFUSZST-UHFFFAOYSA-N
SMILES CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3
Canonical SMILES CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3

Introduction

IUPAC Name

2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Molecular Formula

C14H23N5O2

Key Functional Groups

  • Pyrimidine ring: A heterocyclic aromatic ring containing nitrogen atoms at positions 1 and 3.

  • Piperazine ring: A six-membered heterocyclic structure with two nitrogen atoms at opposite positions.

  • Morpholine ring: A six-membered heterocyclic ether containing oxygen and nitrogen.

  • Ethanone group: A ketone functional group attached to the ethanone backbone.

Structural Highlights

The compound features a combination of aromatic and aliphatic heterocycles, which are often associated with bioactivity due to their ability to interact with biological targets such as enzymes or receptors.

Pharmacological Significance

Compounds with similar structural motifs have been studied for their roles in:

  • Antimicrobial activity: Piperazine derivatives are known for their antibacterial and antifungal properties.

  • Central nervous system (CNS) activity: Morpholine-containing compounds are often investigated as CNS-active agents, including antidepressants or antipsychotics.

  • Antiviral activity: Pyrimidine derivatives have been explored for their antiviral potential, particularly against RNA viruses like influenza and HIV.

Drug Development

The combination of a pyrimidine nucleus with piperazine and morpholine rings suggests potential as:

  • Enzyme inhibitors (e.g., kinase inhibitors)

  • Receptor modulators

  • Drug candidates targeting infectious diseases or neurological disorders

Synthesis Pathways

Although specific synthesis details for this compound are unavailable in the provided data, general strategies for synthesizing similar compounds include:

Stepwise Synthesis

  • Formation of the Pyrimidine Core:

    • Reacting an amidine derivative with β-diketones under cyclization conditions.

  • Substitution on the Piperazine Ring:

    • Nucleophilic substitution reactions to introduce the pyrimidine group onto piperazine.

  • Attachment of the Morpholine Group:

    • Alkylation or acylation reactions to link morpholine to the ethanone backbone.

Analytical Characterization

Standard methods used to confirm the structure include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H and 13C^{13}C).

  • Infrared (IR) spectroscopy for functional group identification.

  • Mass spectrometry (MS) for molecular weight determination.

Data Table

PropertyValue/Details
Molecular FormulaC14H23N5O2
Molecular Weight~293 g/mol
Functional GroupsPyrimidine, Piperazine, Morpholine, Ethanone
Potential ApplicationsAntimicrobial, CNS-active agents, Antiviral
Analytical TechniquesNMR, IR spectroscopy, MS

Research Gaps

While similar compounds have been studied extensively, specific data on this exact molecule's biological activity or pharmacokinetics is not readily available in current literature. Future studies could focus on:

  • Screening for antimicrobial or antiviral properties.

  • Evaluating CNS-related pharmacological effects.

  • Investigating its metabolic stability and toxicity profiles.

This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential bioactivity. Further experimental validation is necessary to fully elucidate its properties and applications.

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